molecular formula C7H12N4 B2612492 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 1553917-14-8

3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2612492
CAS No.: 1553917-14-8
M. Wt: 152.201
InChI Key: ZWOCXKRTRYDLIO-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 1 and a cyclobutyl group at position 3 (Figure 1). Its molecular formula is C₇H₁₁N₄, with a molecular weight of 163.20 g/mol (inferred from analogous structures in and ). This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry due to its reactivity and structural versatility. The cyclobutyl group introduces steric bulk and unique conformational properties, while the methyl group at position 1 enhances stability and modulates electronic interactions.

Properties

IUPAC Name

5-cyclobutyl-2-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOCXKRTRYDLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with methyl isocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions including:

  • Oxidation : The compound can be oxidized to form corresponding oxides.
  • Reduction : It can undergo reduction reactions using agents like lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur where functional groups are replaced by nucleophiles.

These reactions are crucial for developing new chemical entities with tailored properties.

Biology

The biological activity of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine has been extensively studied:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10.1 to 438.0 μM .
CompoundMIC (μM)MBC (μM)
3-Cyclobutyl derivative10.1 - 438.020.2 - 438.0

Moreover, structural modifications have been shown to enhance antibacterial activity.

Medicine

In the medical field, the compound is being explored for its therapeutic potential:

  • Anti-inflammatory Properties : Studies have identified derivatives of triazoles that selectively inhibit cyclooxygenase enzymes (COX), suggesting potential as anti-inflammatory agents. For instance, certain triazole derivatives have shown COX-2 inhibition comparable to established drugs like indomethacin .
CompoundCOX Inhibition (IC50)
3-Cyclobutyl derivative< 20 μM

These findings position 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine as a promising candidate for developing new anti-inflammatory medications.

Case Studies

Several studies highlight the applications of this compound:

  • Antibacterial Efficacy : A study evaluated a series of triazole derivatives against Staphylococcus aureus, revealing that modifications to the cyclobutyl group significantly influenced antibacterial potency .
  • COX Inhibition : Research on triazole derivatives indicated that specific substitutions could enhance selectivity and potency against COX enzymes, showcasing the therapeutic potential of these compounds in managing inflammation .

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar 1H-1,2,4-Triazol-5-amine Derivatives

Structural modifications at positions 1 and 3 of the triazole ring significantly influence physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Weight (g/mol) Key Properties/Applications References
3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine Methyl Cyclobutyl 163.20 Building block for synthesis
N,N-Dimethyl-1-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine Phenyl Trifluoromethyl 256.24 Energetic materials
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine Phenyl Naphthalen-1-yl 286.34 Anticancer agents (61% yield)
3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine None (H) Phenoxymethyl 205.23 General synthesis intermediates
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine None (H) Azido-N-nitro 184.11 Energetic salts (detonation velocity: 8,159–9,409 m/s)
1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine Ethyl Methyl 126.16 Unspecified applications
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate Methyl Phenyl 228.68 Laboratory reagent (95% purity)

Key Research Findings

Steric and Electronic Effects
  • However, its strained conformation may enhance binding specificity in drug design.
  • Trifluoromethyl and azido-nitro groups () increase molecular polarity and density, making these derivatives suitable for energetic materials (e.g., detonation velocity up to 9,409 m/s).

Biological Activity

3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS No: 1553917-14-8) is a heterocyclic compound belonging to the triazole family, which has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C7H12N4
Molecular Weight : 152.20 g/mol
CAS Number : 1553917-14-8

The unique cyclobutyl group in its structure plays a significant role in its biological activity, influencing its reactivity and interaction with biological targets.

Biological Activities

Research indicates that 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been evaluated against common agricultural fungi such as Aspergillus niger and Fusarium oxysporum, demonstrating significant inhibitory effects when used in combination with other antifungal agents like tacrolimus and cyproconazole .

The mechanism of action involves interactions with specific molecular targets, potentially modulating enzyme activity and influencing cellular pathways. For instance, it may inhibit chitin deacetylases in fungi, disrupting cell wall synthesis .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole ring and the cyclobutyl group can enhance or diminish biological activity. For example, the presence of electron-donating groups on the phenyl ring significantly influences antibacterial potency .

Case Studies

A notable study evaluated the efficacy of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine in combination therapies for enhancing antifungal activity. The results showed that when combined with tacrolimus at varying concentrations (0.25 to 25 mg/L), the compound's effectiveness against fungal strains was markedly increased compared to standalone treatments .

Comparative Analysis

The following table summarizes comparative studies on the biological activities of various triazole derivatives:

Compound NameActivity TypeMIC (μg/mL)Reference
3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amineAntifungal50
Tacrolimus + CyproconazoleAntifungal synergyEnhanced
5-Amino-1H-1,2,4-triazoleAntibacterial16
Quinolone-triazole hybridsBroad-spectrumVaries

Synthesis and Industrial Applications

The synthesis of 3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves cyclization reactions under controlled conditions. Industrially, it can be produced through batch processes or continuous flow reactors to optimize yield and purity . Its applications extend beyond pharmaceuticals into agriculture and materials science due to its diverse biological properties.

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